Tert-butyl 2,3-dioxopiperidine-1-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in the realm of organic and medicinal chemistry. Its prevalence is a testament to its synthetic versatility and profound impact on the biological activity of molecules. Piperidine derivatives are integral components in a vast number of pharmaceuticals, natural products, and agrochemicals. Their significance stems from the piperidine ring's ability to serve as a versatile scaffold, providing a three-dimensional framework that can be strategically functionalized to optimize a molecule's interaction with biological targets.
In drug discovery, the incorporation of a piperidine moiety can favorably influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for determining its pharmacokinetic profile. The saturated, flexible nature of the ring allows it to adopt various conformations, enabling precise spatial orientation of substituents to engage with binding sites on proteins and enzymes. This conformational flexibility, combined with the basicity of the nitrogen atom, makes the piperidine scaffold a privileged structure for targeting a wide array of receptors and enzymes, particularly within the central nervous system.
Overview of Dioxopiperidine Derivatives and their Architectural Diversity
Within the broad family of piperidines, dioxopiperidine derivatives represent a class of compounds characterized by the presence of two ketone functionalities on the piperidine core. This feature imparts unique chemical reactivity and structural constraints. The architectural diversity of dioxopiperidines is primarily defined by the relative positions of these two carbonyl groups. The most commonly encountered isomers in academic and industrial research are the 2,5-diketopiperazines (cyclic dipeptides) and 2,6-dioxopiperidines, the latter being the core of immunomodulatory drugs like thalidomide (B1683933) and its analogues.
Other isomers, such as the 2,4-dioxo and 3,5-dioxo derivatives, serve as valuable synthetic intermediates. These structures possess β-dicarbonyl or related functionality, making them amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of multiple reactive sites allows for diverse substitution patterns, leading to a wide array of complex molecular architectures. While 2,4- and 2,6-dioxopiperidines are well-documented, the 2,3-dioxopiperidine scaffold is less commonly reported in the literature, suggesting it is a less explored area of chemical space.
Rationale for Research on N-Boc Dioxopiperidines, including Tert-butyl 2,3-dioxopiperidine-1-carboxylate
The strategic use of protecting groups is a cornerstone of modern organic synthesis. For piperidine derivatives, the nitrogen atom is frequently protected to modulate its reactivity. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions and its facile, clean removal under mild acidic conditions.
The rationale for investigating N-Boc protected dioxopiperidines, such as this compound, is rooted in their potential as versatile building blocks for synthesis. The Boc group deactivates the piperidine nitrogen, preventing it from interfering with reactions targeting other parts of the molecule, such as the enolizable protons adjacent to the carbonyl groups. This allows for precise and regioselective functionalization of the carbon framework.
Research on the closely related tert-butyl 2,4-dioxopiperidine-1-carboxylate has demonstrated its utility as a reactant in the synthesis of more complex heterocyclic systems. For example, it has been used in the preparation of phenoxymethyl-dihydrothiazolopyridone derivatives, which act as selective modulators of the metabotropic glutamate (B1630785) 5 receptor. pharmaffiliates.com The dicarbonyl functionality provides multiple points for chemical elaboration, and the Boc group ensures that the piperidine nitrogen remains masked until its deprotection is desired in a later synthetic step. Therefore, the primary research interest in compounds like this compound lies in their role as intermediates for constructing novel, biologically active molecules.
Chemical Data Table
| Identifier | Value |
|---|---|
| Compound Name | tert-Butyl 2,4-dioxopiperidine-1-carboxylate |
| CAS Number | 845267-78-9 pharmaffiliates.comwatson-int.com |
| Molecular Formula | C₁₀H₁₅NO₄ watson-int.com |
| Molecular Weight | 213.23 g/mol watson-int.com |
| Appearance | Solid / Yellow powder watson-int.com |
| Synonyms | N-Boc-2,4-dioxopiperidine, 2,4-Dioxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester pharmaffiliates.comwatson-int.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,3-dioxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(12)8(11)13/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNUZSFKMXHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Dioxopiperidine 1 Carboxylate Cores
Strategic Approaches to the Piperidine (B6355638) Ring Formation
The construction of the piperidine ring system is a central challenge in the synthesis of dioxopiperidine-1-carboxylate derivatives. Chemists have developed several strategic approaches to efficiently form this heterocyclic core, ranging from classical cyclization reactions to the use of highly reactive intermediates.
Cyclization Reactions via β-Amino Acid Precursors
The use of β-amino acids as precursors represents a fundamental approach to constructing the piperidine skeleton. This strategy relies on intramolecular cyclization, where the amino and carboxyl groups of a linear β-amino acid derivative react to form the characteristic six-membered lactam ring. This process is an efficient way to ensure the formation of the core structure, converting a relatively simple linear molecule into a more complex cyclic one. researchgate.net The stability of the resulting ring is a thermodynamic driving force for the reaction. researchgate.net While broadly applicable, the specific synthesis of a 2,3-dioxo derivative via this route requires a carefully functionalized β-amino acid precursor that already contains or can be easily converted to the desired ketone functionalities post-cyclization. The transformation of hexoses into polyhydroxylated cyclopentane (B165970) β-amino acids, followed by stereoselective functionalization, demonstrates a related strategy where complex cyclic structures are built from linear, chiral precursors. nih.gov
Applications of Meldrum's Acid in Dioxopiperidine Synthesis
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, prized for its high acidity and utility as a building block. wikipedia.orgchemicalbook.com It serves as a potent scaffold for the synthesis of various heterocyclic structures. clockss.org The preparation of Meldrum's acid itself is straightforward, typically involving the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. chemicalbook.comclockss.org
Its application in forming dioxopiperidine cores stems from its ability to undergo various reactions, including alkylation and acylation at its C-5 position. clockss.org For instance, an acylated Meldrum's acid derivative can serve as a key intermediate. orgsyn.org This activated intermediate can then react with a suitable nitrogen-containing component, followed by a ring-closing cascade to furnish the desired piperidine ring system. The pyrolysis of Meldrum's acid derivatives is another powerful technique, generating highly reactive ketene (B1206846) intermediates that can participate in cyclization reactions to form a diverse range of cyclic compounds. chemicalbook.com
Table 1: Properties and Synthesis of Meldrum's Acid
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | wikipedia.org |
| CAS Number | 2033-24-1 | wikipedia.org |
| Molar Mass | 144.126 g·mol⁻¹ | wikipedia.org |
| Acidity (pKa) | 4.97 | wikipedia.org |
| Common Synthesis | Malonic acid + Acetone + Acetic Anhydride | chemicalbook.comclockss.org |
Regioselective and Stereoselective Synthesis
Beyond the initial formation of the piperidine ring, controlling the placement of substituents (regioselectivity) and their three-dimensional orientation (stereoselectivity) is crucial for synthesizing specific, functionally active molecules.
Regioselective γ-Alkylation Protocols of N-Boc Dioxopiperidines
The alkylation of dioxopiperidine systems presents a regiochemical challenge due to the presence of multiple potentially reactive sites. For the closely related N-Boc protected piperidine-2,4-dione, a facile and efficient protocol for regioselective γ-alkylation has been developed. researchgate.net This method allows for the introduction of various alkyl groups specifically at the C-5 position (the γ-position relative to the nitrogen-bound carbonyl). researchgate.net
The success of this regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and the presence of specific counter-ions. researchgate.net Research has shown that the lithium counter-ion plays an essential role in directing the alkylation to the γ-position. researchgate.net When bases with sodium or potassium counter-ions (like NaHMDS or KHMDS) are used, the reaction is inefficient. However, the addition of lithium bromide (LiBr) rescues the reaction, leading to good yields of the γ-alkylated product. researchgate.net This suggests a mechanism where the lithium ion coordinates with the dicarbonyl system, influencing the structure of the enolate intermediate and directing the incoming electrophile. researchgate.net
Table 2: Effect of Lithium Ions on Regioselective γ-Alkylation of N-Boc-2,4-dioxopiperidine
| Entry | Base | Additive | Electrophile | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | LiHMDS | None | Propyl bromide | 75 | researchgate.net |
| 2 | NaHMDS | None | Propyl bromide | <5 | researchgate.net |
| 3 | NaHMDS | LiBr | Propyl bromide | 65 | researchgate.net |
| 4 | KHMDS | None | Propyl bromide | <5 | researchgate.net |
| 5 | KHMDS | LiBr | Propyl bromide | 60 | researchgate.net |
Asymmetric Synthesis Approaches for Chiral Dioxopiperidine Derivatives
The synthesis of chiral, non-racemic piperidine derivatives is of paramount importance, as the biological activity of such molecules is often dependent on their specific stereochemistry. nih.gov Several powerful strategies have been developed to achieve asymmetric synthesis in this context.
One major approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For example, oxazolidinones are versatile chiral auxiliaries that can control the stereochemistry of alkylation, Michael additions, and Diels-Alder reactions. sigmaaldrich.com Similarly, carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in domino Mannich–Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net
Another key strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. whiterose.ac.uk Chiral phosphoric acids, for instance, have proven effective in catalyzing asymmetric aza-Michael reactions to produce substituted pyrrolidines and piperidines with high enantioselectivity. whiterose.ac.uk Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines is another advanced method that can create 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.gov The diastereoselective nitro-Mannich reaction provides a pathway to functionalized piperidines containing three contiguous stereocenters, further highlighting the power of modern asymmetric methodologies. researchgate.net
Sustainable and Green Chemistry Innovations in Dioxopiperidine Synthesis
The growing emphasis on environmental stewardship within the pharmaceutical and chemical industries has spurred significant innovation in the synthesis of complex molecular scaffolds like dioxopiperidines. mdpi.com Traditional multi-step syntheses often rely on hazardous solvents and reagents, generating substantial waste. nih.govrasayanjournal.co.in In contrast, modern green chemistry approaches prioritize atom economy, the use of safer solvents, energy efficiency, and the reduction of derivative steps to minimize environmental impact. mdpi.comunibo.it These principles are increasingly being applied to the synthesis of piperidine-based structures, offering more sustainable pathways for producing compounds such as tert-butyl 2,3-dioxopiperidine-1-carboxylate.
Key innovations in this area focus on several strategic approaches:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials' atoms. nih.govrug.nlrug.nl This strategy significantly improves atom and step economy, reduces solvent consumption for intermediate purifications, and minimizes waste generation. nih.gov For instance, the Hantzsch reaction for dihydropyridines and the Biginelli reaction for dihydropyrimidinones are classic MCRs that have been adapted for modern, greener syntheses, often under solvent-free conditions. ijcrt.orgorientjchem.org The principles of these one-pot syntheses are directly applicable to building the dioxopiperidine core, streamlining the construction of complex heterocyclic molecules. mdpi.commdpi.com
Eco-Friendly Solvents and Solvent-Free Conditions: A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs). Research has demonstrated the viability of using water, ethanol, or bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) for the synthesis of heterocyclic compounds. curtin.edu.aunih.gov In some cases, reactions can be conducted under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. orientjchem.orgyoutube.com These methods not only reduce pollution but also simplify product work-up and purification.
Advanced Catalysis: The development of novel catalysts is a cornerstone of green synthesis. This includes the use of biocatalysts (enzymes), which operate under mild conditions with high selectivity, and heterogeneous catalysts that can be easily recovered and reused. mdpi.comucd.ie For related heterocyclic systems, metal-free dual catalyst systems and various nanoparticle catalysts have been employed to promote reactions efficiently in green solvents like ethanol. nih.gov Such catalytic systems offer a promising avenue for the sustainable synthesis of dioxopiperidine derivatives.
The following table summarizes and compares these green methodologies as they apply to the synthesis of piperidine and related heterocyclic cores.
| Methodology | Key Features | Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants in a single step; high atom economy. nih.govijcrt.org | Reduced waste, fewer purification steps, lower solvent use, high efficiency. nih.govrasayanjournal.co.in |
| Green Solvents | Use of water, ethanol, glycerol, or other bio-derived solvents. curtin.edu.au | Reduced toxicity and environmental impact, improved safety profile. unibo.it |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium, often with heating or mechanical grinding (mechanochemistry). orientjchem.orgyoutube.com | Eliminates solvent waste, simplifies product isolation, often leads to cleaner reactions. rasayanjournal.co.inorientjchem.org |
| Biocatalysis | Utilization of enzymes to catalyze reactions. mdpi.comucd.ie | High selectivity, mild reaction conditions (temperature and pH), biodegradable catalyst. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. rasayanjournal.co.in | Drastically reduced reaction times, increased yields, improved energy efficiency. mdpi.com |
By integrating these sustainable and green chemistry innovations, the synthesis of this compound and related dioxopiperidine structures can be achieved with significantly lower environmental impact, aligning with the modern imperatives of chemical manufacturing.
Reactivity and Chemical Transformations of Tert Butyl 2,3 Dioxopiperidine 1 Carboxylate and Analogues
Nucleophilic and Electrophilic Functionalizations of the Dioxopiperidine Ring
The dioxopiperidine ring possesses both nucleophilic and electrophilic centers, enabling a variety of functionalization reactions. The presence of two carbonyl groups acidifies the adjacent α-protons, facilitating the formation of enolates which can then act as nucleophiles. Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
While specific studies on the alkylation of tert-butyl 2,3-dioxopiperidine-1-carboxylate are not extensively documented, the reactivity of the analogous tert-butyl 2,4-dioxopiperidine-1-carboxylate provides significant insights into the probable reaction pathways. In the case of the 2,4-dioxo analogue, regioselective γ-alkylation at the C-5 position is a well-established transformation. This regioselectivity is attributed to the formation of a thermodynamically stable enolate at the C-5 position, which is α to one of the carbonyl groups.
The alkylation is typically carried out in the presence of a strong base, such as lithium hexamethyldisilazide (LiHMDS), to generate the enolate, followed by the addition of an alkyl halide. The choice of base and counterion can be crucial in controlling the regioselectivity of the reaction. For instance, the use of lithium-based reagents is believed to promote the formation of a six-membered chelate involving the Boc-carbonyl group, which directs the alkylation to the C-5 position.
Based on these findings with the 2,4-dioxo analogue, it can be inferred that this compound would also undergo preferential alkylation at the C-5 position. The protons at C-5 are α to the C-6 amide carbonyl, but more importantly, they are part of a β-dicarbonyl-like system with the C-2 and C-3 carbonyls, making them the most acidic protons in the ring. Alkylation at the C-3 position is less likely due to the lack of an acidic proton at this position.
Table 1: Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate (Analogue Data)
| Entry | Alkylating Agent | Base | Solvent | Yield (%) |
| 1 | Propyl bromide | LiHMDS | THF | 85 |
| 2 | Benzyl bromide | LiHMDS | THF | 78 |
| 3 | Iodomethane | LiHMDS | THF | 90 |
| 4 | Allyl bromide | LiHMDS | THF | 82 |
This data is for the analogous compound tert-butyl 2,4-dioxopiperidine-1-carboxylate and is presented to illustrate the expected reactivity.
The dicarbonyl functionality in this compound makes it a suitable substrate for condensation and annulation reactions. These reactions can be used to construct more complex heterocyclic systems fused to the piperidine (B6355638) ring. For instance, condensation with binucleophiles such as hydrazines or hydroxylamine (B1172632) could lead to the formation of pyrazole (B372694) or isoxazole-fused piperidines.
While specific examples with this compound are scarce in the literature, studies on related 2,3-dioxopyrrolidines have demonstrated their utility in [3+3] and [4+2] annulation reactions. These reactions proceed via initial Michael addition of an enolate derived from the dioxopyrrolidine to an electrophilic partner, followed by an intramolecular cyclization. A similar reaction pathway can be envisioned for the 2,3-dioxopiperidine system, which could serve as a three-carbon synthon in cycloaddition-annulation strategies.
The two carbonyl groups at the C-2 and C-3 positions exhibit typical carbonyl reactivity, although their proximity to each other and their inclusion in a ring system can influence their reactivity. These carbonyls are susceptible to nucleophilic attack, leading to a variety of derivatizations.
Reduction of the carbonyl groups is a common transformation. The use of selective reducing agents could, in principle, allow for the reduction of one carbonyl group over the other, leading to hydroxylated piperidine derivatives. For example, the reduction of the related N-Boc-3-piperidone with sodium borohydride (B1222165) yields the corresponding alcohol, N-Boc-3-hydroxypiperidine. nih.govnih.govresearchgate.netgoogle.com It is expected that the ketone at C-3 of the 2,3-dioxo compound would be more reactive towards nucleophilic reducing agents than the amide-like carbonyl at C-2.
Other derivatizations could include the formation of ketals or thioketals, particularly at the more reactive C-3 ketone. Reactions with organometallic reagents, such as Grignard or organolithium reagents, would be expected to add to the C-3 carbonyl, leading to the formation of tertiary alcohols.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition) with Dioxopiperidines
While there is a lack of specific literature examples of this compound participating in cycloaddition reactions, its structure suggests potential applications in this area. In principle, the enolizable β-dicarbonyl system could be transformed into a diene equivalent for Diels-Alder reactions, or the double bond of an enol ether derivative could act as a dienophile.
More plausibly, the carbon-carbon double bond of an enolized form of the dioxopiperidine could participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. mdpi.com This would involve the reaction with a 1,3-dipole, such as a nitrile oxide, a nitrone, or an azide (B81097), to form a five-membered heterocyclic ring fused to the piperidine core. The regioselectivity and stereoselectivity of such reactions would be of considerable interest for the synthesis of complex, polycyclic nitrogen-containing scaffolds.
Transformations Involving the Tert-butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions. wikipedia.orgorganic-chemistry.org In the context of this compound, the Boc group serves to protect the piperidine nitrogen, preventing its participation in undesired side reactions.
The primary transformation involving the Boc group is its removal, or deprotection, to yield the free secondary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an organic solvent. wikipedia.org The deprotection proceeds via the formation of a stable tert-butyl cation and carbon dioxide.
The removal of the Boc group from this compound would provide access to the parent 2,3-dioxopiperidine, a key intermediate that can be further functionalized at the nitrogen atom, for example, through N-alkylation or N-acylation. The selective removal of the Boc group in the presence of other acid-labile groups can sometimes be challenging, but various methodologies have been developed to achieve this with high selectivity. researchgate.net
Mechanistic Investigations and Theoretical Frameworks
Elucidation of Reaction Mechanisms in Dioxopiperidine Transformations (e.g., Role of Counter-ions)
The mechanism of reactions involving dioxopiperidine scaffolds can be significantly influenced by various factors, with the role of counter-ions being a subject of detailed investigation. The nature of the cation associated with the base used for deprotonation can dictate the regioselectivity and efficiency of subsequent reactions, such as alkylations.
A notable example is the regioselective γ-alkylation of the related compound, tert-butyl 2,4-dioxopiperidine-1-carboxylate. researchgate.net In this system, the choice of the base's counter-ion is critical for the reaction's success. Experimental evidence has demonstrated that bases with lithium counter-ions, such as lithium hexamethyldisilazide (LiHMDS), are highly effective in promoting γ-alkylation, whereas sodium (NaHMDS) or potassium (KHMDS) analogues fail to yield the desired product. researchgate.net
This observation led to a mechanistic hypothesis centered on the essential role of the lithium ion. It is proposed that the lithium cation forms a stable six-membered chelate with the enolate of the dioxopiperidine. This chelation directs the alkylating agent to the γ-position, thereby ensuring high regioselectivity. Further experiments supported this hypothesis; the addition of lithium bromide (LiBr) to reactions using sodium or potassium bases rescued the reactivity, leading to the formation of the γ-alkylated product in moderate to good yields. researchgate.net This strongly suggests that the lithium counter-ion is directly involved in the reaction mechanism, likely by organizing the reactive intermediate into a favorable conformation for the desired transformation. researchgate.net
The influence of counter-ions is a recognized phenomenon in organic chemistry, affecting the structure, stability, and physicochemical properties of reactive intermediates. mdpi.comnih.govresearchgate.netnih.gov In the context of dioxopiperidines, the small size and high charge density of the Li⁺ ion allow it to act as a potent Lewis acid, coordinating tightly to the oxygen atoms of the dicarbonyl system and directing the outcome of the reaction.
Table 1: Effect of Counter-ion on the γ-Alkylation of N-Boc-2,4-dioxopiperidine
| Entry | Base Used | Additive | Product Yield | Mechanistic Implication |
| 1 | LiHMDS | None | Good | Effective chelation by Li⁺ promotes reaction. |
| 2 | NaHMDS | None | No Reaction | Na⁺ is unable to form the necessary chelate. |
| 3 | KHMDS | None | No Reaction | K⁺ is unable to form the necessary chelate. |
| 4 | NaHMDS | LiBr | Good | Added Li⁺ rescues the reaction, confirming its role. |
| 5 | KHMDS | LiBr | Moderate | Added Li⁺ rescues the reaction, confirming its role. |
This table is based on findings for the related compound tert-butyl 2,4-dioxopiperidine-1-carboxylate, illustrating the critical role of the counter-ion. researchgate.net
Computational Chemistry for Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. frontiersin.orgnih.gov Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways, identify transition states, and calculate activation energies, thereby providing a quantitative understanding of reaction feasibility and selectivity. chemrxiv.org
For dioxopiperidine systems, computational methods can be used to:
Map Potential Energy Surfaces: By calculating the energy of the system as a function of the geometric coordinates of the atoms, a potential energy surface can be constructed. This map reveals the most likely paths a reaction will follow, identifying stable intermediates and the transition states that connect them.
Model Transition States (TS): Transition state theory is central to understanding reaction rates. Computational tools can locate the precise geometry of a transition state and calculate its energy. Vibrational analysis is then used to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org
Perform Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can trace the reaction pathway downhill from the transition state to the corresponding reactant and product, confirming that the identified TS correctly connects the intended species. chemrxiv.org
For instance, in studying a transformation of tert-butyl 2,3-dioxopiperidine-1-carboxylate, DFT calculations could be used to compare different potential mechanisms, such as a one-step concerted pathway versus a two-step pathway involving a distinct intermediate. By calculating the activation barriers for each path, the energetically preferred mechanism can be determined. chemrxiv.org These computational models can also incorporate the explicit role of counter-ions and solvent molecules to provide a more accurate depiction of the reaction environment.
Quantitative Structure-Reactivity Relationships within Dioxopiperidine Systems
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that seek to correlate the chemical structure of a series of compounds with their measured reactivity. libretexts.orgresearchgate.net This approach is a powerful tool in physical organic chemistry for predicting the reactivity of new compounds and for gaining insight into the electronic and steric factors that govern a particular reaction. chemrxiv.orgchemrxiv.org
A QSRR study on a series of dioxopiperidine derivatives would typically involve the following steps:
Synthesis of a Compound Library: A set of analogues of this compound would be synthesized, featuring systematic variations in their structure (e.g., different substituents on the piperidine (B6355638) ring).
Measurement of Reactivity: A quantitative measure of reactivity, such as a reaction rate constant (k) or an equilibrium constant (K), would be experimentally determined for each compound in the library under identical conditions.
Calculation of Molecular Descriptors: For each molecule, a set of theoretical molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., van der Waals volume), electronic (e.g., Hammett constants, calculated atomic charges), and topological properties. nih.gov
Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed that relates the molecular descriptors (predictor variables) to the measured reactivity (response variable). chemrxiv.org
The resulting QSRR model takes the general form: Reactivity = f(Descriptor 1, Descriptor 2, ...) libretexts.org
For a hypothetical QSRR study on the reactivity of substituted dioxopiperidines in a specific transformation, the data might be organized as follows:
Table 2: Hypothetical Data for a QSRR Study of Dioxopiperidine Derivatives
| Compound (Substituent R) | Reactivity (log k) | Electronic Descriptor (σp) | Steric Descriptor (Es) | Lipophilicity (logP) |
| R = H | -2.5 | 0.00 | 0.00 | 1.2 |
| R = OMe | -2.1 | -0.27 | -0.55 | 1.1 |
| R = Cl | -3.0 | 0.23 | -0.97 | 1.9 |
| R = NO₂ | -3.8 | 0.78 | -2.52 | 1.1 |
This table presents hypothetical data to illustrate the components of a QSRR analysis. σp (Hammett constant) and Es (Taft steric parameter) are common descriptors.
By analyzing the coefficients of the descriptors in the final QSRR model, one can deduce the relative importance of electronic and steric effects in the reaction mechanism. A validated model could then be used to predict the reactivity of other, yet unsynthesized, dioxopiperidine derivatives, guiding future synthetic efforts. libretexts.orgchemrxiv.org
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Utility as Precursors for Complex Heterocyclic Architectures
The presence of the β-ketoamide functionality within the piperidine (B6355638) ring of tert-butyl 2,3-dioxopiperidine-1-carboxylate provides a reactive handle for a variety of cyclization and condensation reactions, enabling the synthesis of a wide array of fused and spirocyclic heterocyclic systems.
The piperidine framework inherent in this compound serves as a foundational element for the construction of more complex fused heterocyclic systems, such as naphthyridines. Naphthyridine derivatives are important structural motifs in medicinal chemistry, exhibiting a broad range of biological activities. The synthesis of such tetracyclic systems often involves the initial construction of a substituted piperidine ring, which is then elaborated to form the final fused architecture.
For instance, the synthesis of benzo[b] youtube.comresearchgate.netnaphthyridine derivatives has been achieved through the reaction of 1-alkylpiperidine-4-ones with anthranilic acids. mdpi.com By analogy, this compound can be envisioned as a precursor to a suitably functionalized piperidone, which could then undergo similar cyclization reactions to afford novel naphthyridine-based scaffolds. The general synthetic strategies for 1,5-naphthyridines often rely on cyclization reactions of substituted aminopyridines. The piperidine ring of the title compound can be chemically manipulated to generate precursors amenable to these synthetic routes.
Table 1: Examples of Naphthyridine Synthesis from Piperidone Precursors
| Piperidone Precursor | Reagents | Resulting Heterocycle | Reference |
| 1-Alkylpiperidine-4-one | Anthranilic acids, Phosphorus oxychloride | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] youtube.comresearchgate.netnaphthyridine | mdpi.com |
| Substituted 3-aminopyridine | Glycerol (B35011), Acid catalyst | 1,5-Naphthyridine |
The 1,3-dicarbonyl system within this compound is a classic precursor for the synthesis of isoxazole (B147169) rings. The reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) is a well-established method for the formation of isoxazoles. youtube.commisuratau.edu.lyresearchgate.net In this reaction, the hydroxylamine initially condenses with one of the carbonyl groups to form an oxime, which is then followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. youtube.com
Applying this methodology to this compound would lead to the formation of an isoxazole ring fused to the dihydropyridinone core, resulting in an isoxazolodihydropyridinone scaffold. This transformation provides a direct route to novel heterocyclic systems with potential applications in medicinal chemistry. The regioselectivity of the initial condensation of hydroxylamine with either the C2 or C3 carbonyl group would be a key factor in determining the final product's structure.
Table 2: General Reaction for Isoxazole Formation
| Reactant 1 | Reactant 2 | Product | Key Transformation | Reference |
| 1,3-Dicarbonyl Compound | Hydroxylamine | 3,5-Disubstituted Isoxazole | Condensation and Cyclization | misuratau.edu.ly |
| This compound | Hydroxylamine | Isoxazolodihydropyridinone | Intramolecular Cyclization of Oxime | N/A |
The versatile reactivity of the β-ketoamide moiety in this compound also allows for its elaboration into precursors suitable for the construction of triazole-fused piperidine systems. Triazoles are a significant class of heterocycles in drug discovery. One-pot synthetic strategies, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), have been developed for the synthesis of 1,2,3-triazolo piperidine derivatives. google.com
To utilize this compound in such a synthesis, it would first need to be converted into a piperidine derivative bearing either an azide (B81097) or a terminal alkyne functionality. For example, the ketone at the C-3 position could be reduced to a hydroxyl group, which could then be converted to an azide. This azide-functionalized piperidine could then undergo a cycloaddition reaction with an alkyne to form the desired triazole-fused system. Domino reactions of 2-azido sulfoximines with 1-iodoalkynes have also been reported to yield fused triazolyl-containing heterocycles, suggesting another potential synthetic avenue. nih.gov
Role as Intermediates for Substituted Piperidines and Other Bioactive Scaffolds
The N-Boc protected piperidine scaffold of this compound makes it an excellent starting material for the synthesis of a wide variety of substituted piperidines. The Boc protecting group allows for selective modification at other positions of the ring, and it can be readily removed under acidic conditions when desired.
Substituted piperidines are ubiquitous in pharmaceuticals and natural products. For example, a facile synthesis of 3-amino substituted piperidines has been developed from L-glutamic acid, highlighting the importance of this structural motif. youtube.com Furthermore, N-Boc-piperidin-4-one is a common starting material for the synthesis of N-substituted piperidines via reductive amination. misuratau.edu.ly These examples underscore the utility of the piperidine core, and the dicarbonyl functionality of the title compound offers additional handles for chemical manipulation to introduce diverse substituents.
Strategic Building Blocks in Target-Oriented Synthesis
The utility of piperidone-based building blocks is well-demonstrated in the target-oriented synthesis of complex bioactive molecules. For instance, a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a crucial intermediate in the synthesis of CP-690550, a potent inhibitor of the Janus kinase 3 (JAK3). Another example is the use of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate as a key intermediate in the synthesis of Vandetanib, a drug used to treat certain types of thyroid cancer.
The structural features of this compound make it a strategic starting point for the synthesis of novel kinase inhibitors and other biologically active compounds. The related tert-butyl 2,4-dioxopiperidine-1-carboxylate has been utilized as a precursor for the synthesis of low-molecular-weight kinase inhibitors. The presence of the two carbonyl groups in the 2 and 3 positions of the title compound provides multiple points for diversification and the introduction of pharmacophoric features, making it an attractive building block for the discovery of new therapeutic agents. A process for the preparation of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides, which are β-lactamase inhibitors, also utilizes a substituted N-Boc piperidine intermediate.
Future Directions and Interdisciplinary Research Prospects
Development of Catalytic Asymmetric Methods for Dioxopiperidine Synthesis
The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a cornerstone of pharmaceutical development, as the stereochemistry of these scaffolds is often critical to their biological activity. nih.govnih.gov While methods for the asymmetric synthesis of substituted piperidines are known, the development of catalytic asymmetric routes specifically for 2,3-dioxopiperidines remains a nascent field. Future research will likely focus on adapting and inventing methodologies to control the stereocenter at the C4, C5, or C6 positions during or after the formation of the dioxopiperidine ring.
Promising strategies could involve:
Organocatalysis : Chiral Brønsted bases or phase-transfer catalysts could be employed for the asymmetric α-alkylation of a precursor like tert-butyl 2-oxopiperidine-1-carboxylate, followed by oxidation to install the C3-carbonyl. rsc.org The success of organocatalyst-controlled site-selective Friedel–Crafts reactions on analogous 2,3-dioxopyrrolidines suggests that chiral tertiary amines could be effective in guiding enantioselective additions to the dioxopiperidine core. rsc.org
Transition-Metal Catalysis : Chiral transition-metal complexes, for instance, those based on rhodium or palladium, could catalyze asymmetric hydrogenation or functionalization of a suitable unsaturated precursor to generate a chiral dioxopiperidine. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to create 3-substituted tetrahydropyridines, a strategy that could be adapted for dioxopiperidine precursors. nih.gov
Biocatalysis : The use of enzymes, such as ketoreductases, has proven highly effective for the enantioselective reduction of related N-Boc-3-piperidone and N-Boc-4-piperidone systems. nih.govmdpi.comderpharmachemica.com Future work could explore the screening of enzyme libraries for the selective reduction of one of the ketone functionalities in tert-butyl 2,3-dioxopiperidine-1-carboxylate or for the kinetic resolution of a racemic mixture of substituted derivatives.
A summary of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Potential Reaction | Key Advantages |
| Organocatalysis | Asymmetric alkylation, Michael additions, Friedel-Crafts reactions | Metal-free conditions, high enantioselectivity, operational simplicity. |
| Transition-Metal Catalysis | Asymmetric hydrogenation, C-H functionalization, cross-coupling | High turnover numbers, broad substrate scope, diverse reactivity. |
| Biocatalysis | Enantioselective ketone reduction, kinetic resolution | Exceptional stereoselectivity, mild reaction conditions, environmentally benign. |
Exploration of Unconventional Reactivity and Novel Rearrangements
The vicinal dicarbonyl motif in this compound imparts unique reactivity that is ripe for exploration. As a cyclic α-keto amide, the compound possesses multiple electrophilic and nucleophilic centers, opening avenues for novel transformations beyond standard carbonyl chemistry. rsc.org
Future research could investigate:
Cycloaddition Reactions : The dicarbonyl moiety could participate in [4+2] or other cycloaddition reactions, potentially after in situ generation of a more reactive intermediate. For example, derivatization to an α-amido nitrone could enable intramolecular cycloadditions to form complex bridged bicyclic structures. maynoothuniversity.ie
Rearrangement Reactions : Under specific conditions (e.g., thermal, photochemical, or acid/base catalysis), the dioxopiperidine ring could undergo novel rearrangements. Exploration of reactions analogous to the benzilic acid rearrangement could lead to the formation of five-membered ring systems, providing access to new heterocyclic scaffolds.
Decarbonylative Coupling : Inspired by modern developments in α-ketoacid chemistry, research could explore transition-metal-catalyzed decarbonylative reactions. jst.go.jp This could allow for the C2 or C3 carbonyl group to be extruded as carbon monoxide, enabling the formation of new C-C or C-N bonds at these positions in a formal functionalization reaction.
The inherent reactivity of the α-keto amide functional group provides a platform for discovering new chemical transformations, expanding the synthetic utility of the dioxopiperidine core.
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
To accelerate the discovery of new derivatives and their potential applications, the synthesis and functionalization of this compound can be integrated with modern automation technologies. Flow chemistry and high-throughput synthesis offer significant advantages over traditional batch processing, including enhanced safety, scalability, and the ability to rapidly generate large libraries of compounds. flinders.edu.au
Key areas for development include:
Continuous Flow Synthesis : Developing a multi-step continuous-flow process for the synthesis of the core dioxopiperidine structure would improve efficiency and reproducibility. flinders.edu.auorganic-chemistry.org Subsequent modules could be added for in-line derivatization, such as reduction, alkylation, or coupling reactions, allowing for the generation of diverse analogs from a common intermediate stream.
High-Throughput Experimentation (HTE) : The functionalization of the dioxopiperidine scaffold could be explored using HTE platforms. Parallel reactors could be used to screen a wide array of catalysts, reagents, and reaction conditions for reactions such as C-H activation or cross-coupling, rapidly identifying optimal protocols for creating libraries of substituted piperidines. nih.gov
Automated Purification and Analysis : Coupling high-throughput synthesis with automated purification technologies (e.g., mass-directed HPLC) and analysis would create a fully integrated platform for drug discovery. nih.gov This would enable the rapid production of purified compounds formatted for biological screening.
The combination of these technologies would create a powerful platform for systematically exploring the chemical space around the this compound scaffold.
Advanced Spectroscopic Characterization for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms and the conformational behavior of the dioxopiperidine ring is crucial for designing selective synthetic methods and predicting molecular interactions. While standard techniques like ¹H and ¹³C NMR provide basic structural information, advanced spectroscopic methods can offer deeper insights.
Future research should focus on applying methodologies such as:
In-Situ Spectroscopy : Techniques like rapid-injection NMR or in-situ IR spectroscopy can be used to monitor reactions in real-time. This allows for the detection of transient intermediates and the determination of kinetic profiles, providing direct evidence for proposed reaction pathways.
Advanced NMR Techniques : Two-dimensional NMR experiments, such as NOESY and ROESY, can elucidate the three-dimensional structure and conformational preferences of the dioxopiperidine ring and its derivatives. Variable-temperature NMR studies can be used to investigate dynamic processes, such as ring-flipping or the rotation of substituents, providing thermodynamic and kinetic data on these conformational changes. maynoothuniversity.ie
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming product identity. More advanced techniques, like ion mobility-mass spectrometry, could be used to separate and characterize reaction intermediates or different conformers that are difficult to distinguish by other means.
Computational Chemistry : In conjunction with spectroscopic data, density functional theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the origins of stereoselectivity. anu.edu.aunih.gov This synergy between experimental and computational methods provides a powerful tool for detailed mechanistic investigation.
By employing these advanced analytical and computational tools, a more profound understanding of the chemical behavior of this compound can be achieved, guiding the rational design of future synthetic strategies and applications.
Q & A
Q. What are the recommended strategies for optimizing the synthesis of tert-butyl 2,3-dioxopiperidine-1-carboxylate?
To optimize synthesis, consider reaction conditions (temperature, solvent polarity, and catalyst selection). For example, dichloromethane at 0–20°C with triethylamine as a base has been effective for analogous tert-butyl carboxylate derivatives . Purification via column chromatography using gradients of ethyl acetate/hexane is recommended. Monitoring reaction progress with thin-layer chromatography (TLC) or LC-MS ensures intermediate stability, particularly given the compound’s sensitivity to hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and carbonyl resonances (δ ~170 ppm for the carboxylate).
- IR : Peaks at ~1680–1720 cm⁻¹ for C=O stretching.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₅NO₄, theoretical 213.10 g/mol).
X-ray crystallography via SHELX programs can resolve ambiguities in stereochemistry or bond lengths, though this requires high-quality crystals .
Q. How should researchers address the compound’s instability during storage?
Store under inert atmosphere (argon/nitrogen) at –20°C in airtight, light-resistant containers. Pre-purify solvents (e.g., anhydrous DCM) to minimize hydrolysis. Regular NMR checks every 3–6 months are advised to detect degradation (e.g., loss of tert-butyl group via CO₂ release) .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the dioxopiperidine ring and carboxylate group, identifying electrophilic sites. Molecular docking studies predict interactions with biological targets (e.g., calcium channels), guiding derivative design . Pair computational results with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) to validate predictions .
Q. What steps resolve contradictions between crystallographic data and spectroscopic results for this compound?
If X-ray data (via SHELXL ) conflict with NMR/IR findings:
- Verify sample purity (>95% via HPLC).
- Check for polymorphism by recrystallizing under varied conditions (e.g., solvent polarity, temperature).
- Use dynamic NMR to assess conformational flexibility (e.g., ring puckering in dioxopiperidine).
- Re-examine crystallographic refinement parameters (e.g., thermal displacement factors) to rule out disorder .
Q. How to troubleshoot low yields in coupling reactions involving this compound?
- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts for cross-couplings.
- Protection/Deprotection : Ensure the tert-butyl group remains intact; use TFA for Boc deprotection .
- Side Reactions : Monitor for decarboxylation via GC-MS. Quench reactive intermediates (e.g., Grignard reagents) gradually at low temperatures .
Q. What methodologies validate the compound’s role as a precursor in bioactive molecule synthesis?
- Biological Assays : Test derivatives in vitro (e.g., calcium flux assays for channel-blocking activity ).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- SAR Studies : Modify the dioxopiperidine ring (e.g., introduce substituents at C-4) and correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
